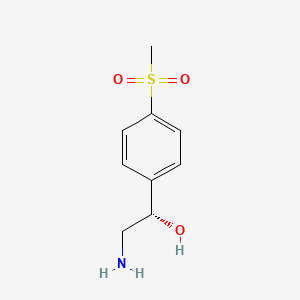
(1S)-2-amino-1-(4-methanesulfonylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-amino-1-(4-methanesulfonylphenyl)ethan-1-ol is a chemical compound with a specific stereochemistry, indicated by the (1S) configuration. This compound features an amino group, a methanesulfonyl group, and a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-amino-1-(4-methanesulfonylphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methanesulfonylbenzaldehyde and (S)-2-aminoethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common conditions include
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for maximum yield and purity, often involving:
High-Pressure Reactors: To increase reaction rates and efficiency.
Automated Systems: For precise control of reaction parameters.
Purification Techniques: Such as crystallization or chromatography to isolate the pure product.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2-amino-1-(4-methanesulfonylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methanesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halides or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfonic acids or sulfonamides.
Reduction: Can produce primary or secondary amines.
Substitution: Results in various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(1S)-2-amino-1-(4-methanesulfonylphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (1S)-2-amino-1-(4-methanesulfonylphenyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino group and methanesulfonyl group play crucial roles in binding to these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (1S)-2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-ol : A brominated analog with similar structural features but different reactivity.
- (1S)-2-{[(1S)-1-cyclopropylethyl]amino}-1-(4-methanesulfonylphenyl)ethan-1-ol : A compound with a cyclopropyl group, offering different steric and electronic properties.
Uniqueness
(1S)-2-amino-1-(4-methanesulfonylphenyl)ethan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interactions compared to its analogs
Propiedades
Fórmula molecular |
C9H13NO3S |
|---|---|
Peso molecular |
215.27 g/mol |
Nombre IUPAC |
(1S)-2-amino-1-(4-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C9H13NO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 |
Clave InChI |
PJIINHIXSQPBBO-SECBINFHSA-N |
SMILES isomérico |
CS(=O)(=O)C1=CC=C(C=C1)[C@@H](CN)O |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


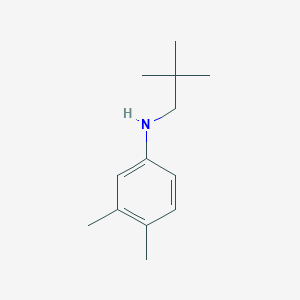
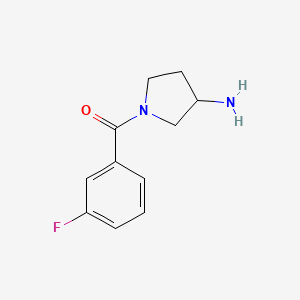
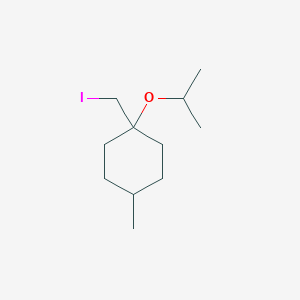


![3-[(2-Bromocyclopentyl)oxy]oxetane](/img/structure/B15272599.png)


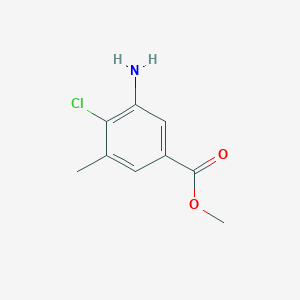


![4-Chloro-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15272644.png)
![6-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272660.png)

